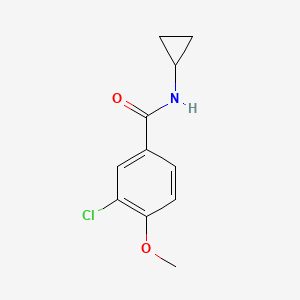![molecular formula C18H18ClN5S B5439027 2-(2-CHLOROPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE](/img/structure/B5439027.png)
2-(2-CHLOROPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-CHLOROPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLOROPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To speed up the reaction and improve efficiency.
Control of temperature and pressure: To ensure the reaction proceeds smoothly.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-CHLOROPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form different products.
Reduction: Where the compound is reduced, often to remove oxygen or add hydrogen.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying interactions with biological macromolecules.
Medicine: As a potential therapeutic agent due to its unique structure.
Industry: In the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-CHLOROPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chlorophenyl)-1,3-thiazole: Lacks the piperazine and pyrimidinyl groups.
4-(2-Pyrimidinyl)piperazine: Lacks the thiazole and chlorophenyl groups.
2-(2-Chlorophenyl)-4-methyl-1,3-thiazole: Similar structure but with a methyl group instead of the piperazine moiety.
Uniqueness
2-(2-CHLOROPHENYL)-4-{[4-(2-PYRIMIDINYL)PIPERAZINO]METHYL}-1,3-THIAZOLE is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5S/c19-16-5-2-1-4-15(16)17-22-14(13-25-17)12-23-8-10-24(11-9-23)18-20-6-3-7-21-18/h1-7,13H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETTXXOYJZPHMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5438949.png)
![(2E)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B5438956.png)
![3-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5,6-trimethyl-2(1H)-pyridinone](/img/structure/B5438957.png)
![2-(4-methylphenyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B5438963.png)
![3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5438981.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5438994.png)

![(6Z)-5-Imino-2-(2-methylpropyl)-6-{[1-(2-phenoxyethyl)-1H-indol-3-YL]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5439000.png)

![1-[(dimethylamino)sulfonyl]-N-(2-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5439018.png)
![(4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5439022.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439024.png)

![4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5439047.png)
